2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring. The final step involves the coupling of the pyrazine ring with the previously synthesized intermediate.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.
Coupling with Pyrazine Ring: The final coupling step can be achieved through nucleophilic substitution reactions where the methoxy group on the pyrazine ring reacts with the piperidine-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Biological Studies: It is used in studies involving cell signaling pathways and receptor binding assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridine: A ligand used in coordination chemistry with some structural similarities.
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol: A compound with similar functional groups but different biological activity.
Uniqueness
2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its combination of a pyrazine ring with a piperidine-thiazole moiety, which imparts specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
2,4-dimethyl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-15(22-13(2)19-12)10-20-7-3-14(4-8-20)11-21-16-9-17-5-6-18-16/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIYFYFUXRRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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